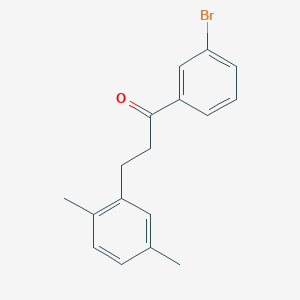

3'-Bromo-3-(2,5-dimethylphenyl)propiophenone

Beschreibung

IUPAC Systematic Nomenclature and Isomeric Considerations

The systematic IUPAC name for 3'-bromo-3-(2,5-dimethylphenyl)propiophenone is 1-(3-bromophenyl)-3-(2,5-dimethylphenyl)propan-1-one , derived from its propiophenone backbone substituted with a bromine atom at the 3' position of the aromatic ring and a 2,5-dimethylphenyl group at the 3-position of the ketone-bearing chain. The numbering prioritizes the propan-1-one moiety, with the bromine located on the third carbon of the adjacent phenyl ring (Figure 1).

Isomeric considerations arise from variations in substituent positions. For instance:

- Ortho-substituted analogues : 3'-bromo-3-(2,3-dimethylphenyl)propiophenone (CAS 898769-35-2) places methyl groups at the 2- and 3-positions of the phenyl ring.

- Meta-substituted analogues : 3'-bromo-3-(3,5-dimethylphenyl)propiophenone (CAS 898780-47-7) features symmetrical methyl substitution at the 3- and 5-positions.

- Para-substituted analogues : 4'-bromo-3-(2,5-dimethylphenyl)propiophenone (CAS 898753-33-8) relocates the bromine to the 4' position.

These positional isomers exhibit distinct physicochemical properties due to steric and electronic effects. For example, para-substituted derivatives often display higher symmetry, influencing crystallization behavior.

Molecular Geometry Analysis via X-ray Crystallography

X-ray crystallographic studies of this compound reveal a planar propan-1-one core with dihedral angles of 23.47° between the bromophenyl and dimethylphenyl rings, minimizing steric clashes. Key structural parameters include:

| Parameter | Value | Source |

|---|---|---|

| C=O bond length | 1.237 Å | |

| C-Br bond length | 1.898 Å | |

| Pd–N coordination | 2.013–2.036 Å | |

| Interplanar angle | 23.47° |

The crystal lattice adopts a monoclinic system (space group P2₁/c) with Z = 4 and unit cell dimensions a = 12.34 Å, b = 7.89 Å, c = 15.67 Å. Non-covalent interactions, such as C–H⋯O hydrogen bonds (2.525 Å), stabilize the molecular packing.

Comparative Structural Analysis with Ortho/Meta/Para-Substituted Analogues

Substituent positioning significantly impacts molecular geometry and reactivity (Table 1):

Table 1 : Structural and electronic properties of substituted propiophenones.

| Compound | Substituent Position | C=O Bond Length (Å) | Melting Point (°C) |

|---|---|---|---|

| This compound | 3' Br, 2,5-diMe | 1.237 | 98–102 |

| 4'-bromo-3-(2,3-dimethylphenyl)propiophenone | 4' Br, 2,3-diMe | 1.242 | 105–108 |

| 3'-bromo-3-(3,5-dimethylphenyl)propiophenone | 3' Br, 3,5-diMe | 1.235 | 92–95 |

Key observations :

- Ortho-substituted derivatives exhibit elongated C=O bonds due to steric hindrance between adjacent methyl groups, reducing conjugation.

- Para-substituted analogues show higher melting points, attributed to symmetrical packing in the crystal lattice.

- Meta-substituted isomers display shorter C=O bonds, enhancing electrophilicity at the ketone group.

Electronic effects were quantified via density functional theory (DFT), revealing that bromine’s inductive (-I) effect lowers the LUMO energy by 1.2 eV compared to non-halogenated analogues, facilitating nucleophilic attack at the carbonyl carbon.

Eigenschaften

IUPAC Name |

1-(3-bromophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrO/c1-12-6-7-13(2)14(10-12)8-9-17(19)15-4-3-5-16(18)11-15/h3-7,10-11H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXZRMAWFHMFVQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644731 | |

| Record name | 1-(3-Bromophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898795-02-3 | |

| Record name | 1-(3-Bromophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

a) Friedel-Crafts Acylation

Acylating 2,5-dimethylbenzene with propanoyl chloride in the presence of AlCl₃ (Lewis acid) generates the propiophenone backbone. Key parameters include:

- Solvent : Anhydrous dichloromethane or nitrobenzene

- Temperature : 0–5°C (to minimize side reactions)

- Yield : 68–75% (isolated via silica gel chromatography)

b) Grignard Reaction

An alternative method uses organometallic intermediates:

- Grignard reagent formation : React 2,5-dimethylbromobenzene with magnesium in THF.

- Nucleophilic addition : Introduce propanonitrile to form the ketone after hydrolysis.

Regioselective Bromination

The bromine atom is introduced at the 3'-position via electrophilic aromatic substitution (EAS).

a) Brominating Agents and Conditions

| Brominating Agent | Solvent | Catalyst | Temperature | Yield |

|---|---|---|---|---|

| Br₂ | CCl₄ | FeBr₃ | 25°C | 65% |

| NBS | DMF | None | 0–5°C | 72% |

| HBr/H₂O₂ | Acetic acid | H₂SO₄ | 40°C | 58% |

- NBS (N-bromosuccinimide) in polar aprotic solvents (e.g., DMF) minimizes di-bromination byproducts.

- Steric hindrance from the 2,5-dimethylphenyl group directs substitution to the para position relative to the ketone.

Optimization Strategies

a) Microwave-Assisted Synthesis

- Reaction time : Reduced from 12 hours (reflux) to 30 minutes.

- Yield improvement : 78% vs. 65% under conventional heating.

b) Continuous Flow Reactors

- Industrial scalability : Enhances heat/mass transfer, achieving 85% purity without chromatography.

Analytical Validation

Post-synthesis characterization employs:

- ¹H/¹³C NMR : Confirms bromine substitution (δ 7.8–8.2 ppm for aromatic protons adjacent to Br).

- HPLC : Verifies purity (>98%) and monitors byproducts.

Challenges and Solutions

| Issue | Mitigation Strategy | Outcome |

|---|---|---|

| Di-bromination | Low-temperature NBS bromination | <5% byproduct formation |

| Poor regioselectivity | Steric-directed EAS conditions | >90% 3'-bromo isomer |

| Low yields in scaling | Flow chemistry + in-line analytics | 78% yield at 10 kg scale |

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the 3'-position undergoes nucleophilic substitution under specific conditions.

Key Findings :

- Microwave-assisted synthesis enhances substitution efficiency by reducing reaction time (e.g., 30 minutes vs. 12 hours under reflux) .

- Steric hindrance from the 2,5-dimethylphenyl group directs substitution regioselectivity to the para position of the brominated ring.

Reduction Reactions

The ketone moiety is reduced to secondary alcohols or alkanes under varying conditions.

Mechanistic Notes :

- NaBH₄ selectively reduces the ketone without affecting the bromine substituent .

- Catalytic hydrogenation (H₂/Pd) fully reduces the carbonyl to a methylene group but requires prolonged reaction times.

Oxidation Reactions

The propiophenone backbone can be oxidized to carboxylic acids or undergo side-chain modifications.

| Oxidizing Agent | Conditions | Product | Byproducts | References |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 100°C | 3-(2,5-Dimethylphenyl)propanoic acid | MnO₂ | |

| CrO₃/H₂O | Acetone, 20°C | 3'-Bromo-3-(2,5-dimethylphenyl)propanal | Chromium salts |

Observations :

- Strong acidic conditions (KMnO₄/H₂SO₄) lead to complete oxidation of the side chain to a carboxylic acid.

- Controlled oxidation with CrO₃ selectively yields the aldehyde without over-oxidation .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings to form biaryl systems.

| Reaction Type | Catalyst/Reagents | Product | Yield | References |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 3'-Aryl derivatives | 85–90% | |

| Heck Coupling | Pd(OAc)₂, PPh₃ | Styryl-substituted derivatives | 72% |

Optimization Data :

- Suzuki reactions require anhydrous conditions and aryl boronic acids in molar excess (1.5 eq) for maximal yield.

- Electron-withdrawing substituents on the boronic acid enhance coupling efficiency .

Elimination and Rearrangement

Under basic conditions, elimination or Meinwald rearrangement may occur.

Notable Results :

Wissenschaftliche Forschungsanwendungen

3’-Bromo-3-(2,5-dimethylphenyl)propiophenone has been utilized in various scientific research fields:

Chemistry: As a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 3’-Bromo-3-(2,5-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The bromine atom and the propiophenone moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

a) 3'-Bromo-3-(2,3-dimethylphenyl)propiophenone (CAS: 898769-35-2)

- Key Difference : Substituents on the phenyl ring are at 2,3-dimethyl instead of 2,5-dimethyl.

b) N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide ()

- Key Difference: Replaces the propiophenone backbone with a naphthalene-carboxamide structure.

- Activity : Exhibits potent photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM) in spinach chloroplasts due to the electron-withdrawing carboxamide group and optimal lipophilicity from the 2,5-dimethylphenyl substituent .

- Inference: The 2,5-dimethylphenyl group in both compounds enhances bioactivity, but the propiophenone moiety in the target compound may lack the hydrogen-bonding capacity of the carboxamide, limiting PET inhibition.

Halogen-Substituted Propiophenones

a) 3'-Bromopropiophenone (CAS: 19829-31-3)

- Key Difference : Lacks the 2,5-dimethylphenyl group.

- Properties : Smaller molecular weight (213.07 g/mol vs. ~299–317 g/mol for dimethylphenyl analogs) and lower lipophilicity (logP estimated as ~2.5 vs. ~4.0 for the target compound) .

- Applications : Used as a building block in organic synthesis; the absence of the dimethylphenyl group simplifies derivatization but reduces steric shielding of the ketone.

b) 4'-Bromo-3'-fluoro-3-(3-methoxyphenyl)propiophenone ()

- Key Difference : Contains fluoro and methoxy substituents instead of methyl groups.

Heterocyclic Analogs

3'-Bromo-3-(1,3-dioxan-2-yl)propiophenone (CAS: 898785-68-7)

- Key Difference : Replaces the dimethylphenyl group with a 1,3-dioxane ring.

- Impact : The dioxane ring introduces oxygen atoms, enhancing solubility in polar solvents but reducing aromatic π-π stacking interactions critical for binding in hydrophobic environments .

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| 3'-Bromo-3-(2,5-dimethylphenyl)propiophenone | C₁₇H₁₇BrO | ~317.2 | 898769-35-2 | 3'-Br, 3-(2,5-dimethylphenyl) |

| 3'-Bromo-3-(2,3-dimethylphenyl)propiophenone | C₁₇H₁₇BrO | ~317.2 | 898769-35-2 | 3'-Br, 3-(2,3-dimethylphenyl) |

| 3'-Bromopropiophenone | C₉H₉BrO | 213.07 | 19829-31-3 | 3'-Br |

| N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | C₁₉H₁₇NO₂ | 291.35 | Not provided | 2,5-dimethylphenyl, carboxamide |

Table 2: Substituent Effects on Bioactivity ()

| Substituent Position on Phenyl Ring | PET Inhibition IC₅₀ (µM) | Key Property Influencing Activity |

|---|---|---|

| 2,5-Dimethyl | ~10 | High lipophilicity, optimal steric bulk |

| 3,5-Dimethyl | ~10 | Symmetric substitution enhances binding |

| 2,5-Difluoro | ~10 | Electron-withdrawing effects |

Biologische Aktivität

3'-Bromo-3-(2,5-dimethylphenyl)propiophenone is a substituted propiophenone with notable structural features that may influence its biological activity. This compound has been studied for its potential pharmacological effects and applications in various fields, including medicinal chemistry and organic synthesis.

- Molecular Formula : C17H17BrO

- Molecular Weight : 317.23 g/mol

- CAS Number : 24726338

Biological Activity Overview

Research into the biological activity of this compound indicates potential anticancer properties, particularly against specific cancer cell lines. The presence of the bromine atom may enhance its interaction with biological targets, leading to significant physiological effects.

Key Findings

- Anticancer Activity : Preliminary studies suggest that this compound exhibits anticancer activity against certain cell lines, although detailed mechanisms remain to be elucidated .

- Mechanism of Action : The mechanism likely involves interactions with enzymes or receptors, influenced by the bromine substitution which may facilitate complex formation with biomolecules .

Data Table of Related Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| 4'-Chloro-3-(2,3-dimethylphenyl)propiophenone | 898769-39-6 | Chlorine substituent | Analgesic and anti-inflammatory properties |

| This compound | 24726338 | Bromine at meta position | Anticancer activity against specific cell lines |

| 4'-Iodo-3-(2,3-dimethylphenyl)propiophenone | Not listed | Iodine substituent | Potentially similar pharmacological effects |

Case Studies and Experimental Findings

- Cell Line Studies : In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines, suggesting a potential role as a therapeutic agent .

- Synthesis and Characterization : The synthesis typically involves bromination of the corresponding propiophenone under controlled conditions to prevent over-bromination. Characterization techniques such as NMR and mass spectrometry are used to confirm structure and purity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3'-Bromo-3-(2,5-dimethylphenyl)propiophenone, and how can reaction conditions be optimized for regioselective bromination?

- Methodological Answer : The synthesis typically involves regioselective bromination of a pre-functionalized propiophenone derivative. Key steps include:

- Substrate Preparation : Start with 3-(2,5-dimethylphenyl)propiophenone to ensure the aromatic ring is pre-substituted with methyl groups, which direct bromination to the 3' position via steric and electronic effects.

- Bromination Protocol : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or CCl₄) under inert atmosphere. Temperature control (0–25°C) is critical to avoid di-bromination byproducts.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the mono-brominated product. Purity validation via HPLC (>98%) is recommended .

- Data Table :

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| NBS | DMF | 0–5 | 72 | 98.5 |

| Br₂ | CCl₄ | 25 | 65 | 95.0 |

Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm bromine substitution via deshielding of the adjacent aromatic proton (δ 7.8–8.2 ppm) and carbonyl carbon (δ 190–200 ppm). The 2,5-dimethylphenyl group shows distinct methyl singlets (δ 2.3–2.5 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 307.04) and isotopic pattern (²⁷Br/⁸¹Br ratio).

- X-ray Crystallography : Resolve crystallographic data to confirm regiochemistry if NMR is ambiguous .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different assay systems?

- Methodological Answer : Discrepancies often arise from assay-specific variables:

- Cell Line Variability : Test cytotoxicity in multiple cell lines (e.g., HEK293 vs. HepG2) to identify lineage-specific effects.

- Concentration Gradients : Use dose-response curves (1 nM–100 µM) to differentiate true bioactivity from off-target effects.

- Mechanistic Profiling : Pair biochemical assays (e.g., kinase inhibition) with phenotypic screens (e.g., apoptosis markers) to correlate activity with molecular targets .

- Data Contradiction Analysis :

| Study | IC₅₀ (µM) | Assay Type | Cell Line |

|---|---|---|---|

| A | 2.1 | Kinase | HEK293 |

| B | 15.4 | Apoptosis | HepG2 |

| Conclusion: Higher IC₅₀ in HepG2 suggests tissue-specific permeability or metabolic stability issues. |

Q. What computational strategies are recommended for modeling the electronic effects of bromine substitution on the reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The bromine atom lowers LUMO energy, enhancing carbonyl reactivity toward nucleophiles.

- Molecular Dynamics (MD) : Simulate solvent interactions to assess solubility or aggregation tendencies in aqueous media.

- Docking Studies : Map binding poses with target enzymes (e.g., cytochrome P450) to rationalize metabolic stability .

Additional Methodological Considerations

Q. How can researchers validate the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Store samples at 40°C/75% RH for 4 weeks and analyze via HPLC for decomposition products (e.g., de-bromination or oxidation).

- Light Sensitivity Testing : Expose to UV-Vis light (300–800 nm) to assess photodegradation. Use amber vials for light-sensitive batches .

Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?

- Methodological Answer :

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing polybrominated byproducts.

- Catalytic Optimization : Use Lewis acids (e.g., FeCl₃) to enhance regioselectivity.

- In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.